molecular formula C8H11ClO2 B8547552 [5-(3-Chloropropyl)-2-furyl]methanol

[5-(3-Chloropropyl)-2-furyl]methanol

Cat. No.: B8547552
M. Wt: 174.62 g/mol
InChI Key: HIWXPKXGHUKMNT-UHFFFAOYSA-N
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Description

[5-(3-Chloropropyl)-2-furyl]methanol is a furan-derived compound featuring a hydroxymethyl group at the 2-position of the furan ring and a 3-chloropropyl substituent at the 5-position. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in organic synthesis and materials science. The chloropropyl chain introduces moderate lipophilicity, while the furyl-methanol moiety enables hydrogen bonding and resonance stabilization .

Properties

Molecular Formula

C8H11ClO2

Molecular Weight

174.62 g/mol

IUPAC Name

[5-(3-chloropropyl)furan-2-yl]methanol

InChI

InChI=1S/C8H11ClO2/c9-5-1-2-7-3-4-8(6-10)11-7/h3-4,10H,1-2,5-6H2

InChI Key

HIWXPKXGHUKMNT-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)CO)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

Key Analogs :

[5-(3-Chloro-4-fluorophenyl)-2-furyl]methanol (sc-336661): Features a chlorofluorophenyl group instead of chloropropyl .

5-Chloro-2-((3-(furan-2-yl)propyl)amino)benzaldehyde: Contains a benzaldehyde core with a furyl-propylamino substituent .

Table 1: Structural and Electronic Comparisons
Compound Substituent Key Electronic Effects Resonance Stabilization
[5-(3-Chloropropyl)-2-furyl]methanol 3-Chloropropyl Alkyl chain induces inductive electron withdrawal; moderate polarization of electron cloud. Moderate (furyl)
[5-(3-Chloro-4-fluorophenyl)-2-furyl]methanol Chlorofluorophenyl Strong electron-withdrawing effects (Cl, F); enhanced electrophilic reactivity. High (furyl + aryl)
5-Chloro-2-((3-(furan-2-yl)propyl)amino)benzaldehyde Furyl-propylamino Amino group provides electron donation; benzaldehyde core allows π-conjugation. High (benzaldehyde)

Insights :

  • The chloropropyl group in the target compound offers less electron withdrawal compared to the chlorofluorophenyl analog, resulting in lower electrophilic reactivity but higher flexibility .
  • The furyl-propylamino compound () demonstrates enhanced resonance due to the benzaldehyde core, enabling broader conjugation .

Insights :

  • Chlorofluorophenyl derivatives (e.g., sc-336661) likely require multi-step halogenation, increasing synthetic complexity .

Reactivity and Solubility

Table 3: Reactivity and Physical Properties
Compound Reactivity Profile Solubility Intermolecular Interactions
[5-(3-Chloropropyl)-2-furyl]methanol Moderate electrophilicity; nucleophilic at -OH Lipophilic (alkyl chain) H-bonding (methanol), weak π-π
[5-(3-Chloro-4-fluorophenyl)-2-furyl]methanol High electrophilicity (Cl/F) Low (aromatic Cl/F) Strong π-π stacking

Insights :

  • The chlorofluorophenyl analog exhibits stronger π-π interactions due to its aromatic substituent, whereas the chloropropyl chain enhances solubility in non-polar solvents .
  • Computational studies () suggest that density functionals like MN12SX can predict reactivity descriptors (e.g., Fukui functions) for such systems, aiding in targeted modifications .

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